molecular formula C12H16ClN5 B2945525 N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine CAS No. 251307-18-3

N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine

Cat. No.: B2945525
CAS No.: 251307-18-3
M. Wt: 265.75
InChI Key: WAVUXIAHQJUOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine is a complex organic compound characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and dimethylamino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine typically involves multiple steps, starting with the formation of the triazole ring. One common method includes the reaction of 3-chlorophenyl hydrazine with formic acid to form the triazole core, followed by subsequent functionalization with dimethylamine groups.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the manufacturing of advanced materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)piperazine: A psychoactive drug with similar structural features.

  • Naphthalenecarboxamide derivatives: Compounds with similar aromatic and amide functionalities.

Uniqueness: N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine stands out due to its unique combination of triazole and chlorophenyl groups, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific domains. Its versatile applications and unique structure make it a valuable compound for future research and industrial use.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN5/c1-16(2)11-14-12(17(3)4)18(15-11)10-7-5-6-9(13)8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVUXIAHQJUOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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